THZ1 Dihydrochloride

Description

Historical Context and Initial Discovery as a Covalent Inhibitor

The discovery of THZ1 was a notable advancement in the field of kinase inhibitors. harvard.edu It was identified through a cell-based screening and kinase selectivity profiling of an in-house library of ATP-site-directed kinase inhibitors. tandfonline.com This research led to the characterization of THZ1 as the first-in-class covalent inhibitor of CDK7. harvard.edutandfonline.com

What sets THZ1 apart is its novel mechanism of action. It forms a covalent bond with a specific cysteine residue, Cys312, located outside of the canonical ATP-binding pocket of the CDK7 enzyme. tandfonline.comapexbt.comselleckchem.com This irreversible binding provides a high degree of selectivity and potency. apexbt.commit.edu The acrylamide (B121943) moiety within THZ1's structure is crucial for this covalent interaction. tandfonline.com This unique approach of targeting a remote cysteine residue offered a new strategy for achieving kinase inhibitor selectivity. apexbt.commit.edu

The development of THZ1 spurred further research, leading to the creation of other related CDK7 inhibitors, some of which have advanced into clinical trials. harvard.edutandfonline.com

Role of Cyclin-Dependent Kinase 7 (CDK7) in Cellular Processes and Disease Pathogenesis

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal dual role in two fundamental cellular processes: cell cycle progression and gene transcription. tandfonline.comnih.govnih.govmdpi.com This makes it a critical enzyme for normal cell function and a key player in the development and progression of various diseases, particularly cancer. mdpi.com

Dual Functions of CDK7:

Cell Cycle Regulation: CDK7 is a core component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1. tandfonline.comwikipedia.orguniprot.org In this capacity, CDK7 activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating them. tandfonline.commdpi.com This activation is essential for the orderly progression through the different phases of the cell cycle (G1, S, G2, and M). tandfonline.comuniprot.org

Transcriptional Regulation: CDK7 is also an essential component of the general transcription factor TFIIH. wikipedia.orgjcancer.orgnih.gov It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at specific serine residues (Ser5 and Ser7). mdpi.comjcancer.orgresearchgate.net This phosphorylation is a critical step for the initiation and elongation of transcription, the process by which genetic information from DNA is copied into RNA. uniprot.orgmdpi.com

Given its central role in both cell division and gene expression, it is not surprising that dysregulation of CDK7 is implicated in the pathogenesis of numerous cancers. mdpi.com Overexpression of CDK7 has been observed in a variety of malignancies, including breast cancer, lung cancer, ovarian cancer, and leukemia. nih.gov This overexpression can lead to uncontrolled cell proliferation and a dependency of cancer cells on the transcriptional machinery to maintain their oncogenic state, a phenomenon often referred to as "transcriptional addiction." harvard.edunih.gov This reliance on CDK7 makes it an attractive therapeutic target in oncology. mdpi.com

Overview of THZ1 Dihydrochloride's Significance in Preclinical Investigations

The discovery of THZ1 Dihydrochloride (B599025) has had a profound impact on preclinical cancer research. Its ability to potently and selectively inhibit CDK7 has made it an invaluable chemical probe to investigate the roles of this kinase in cancer biology. mit.edunih.gov

Preclinical studies have demonstrated the anti-tumor activity of THZ1 across a wide range of cancer models, both in vitro and in vivo. aacrjournals.org These include, but are not limited to:

T-cell acute lymphoblastic leukemia (T-ALL) apexbt.commit.edu

Multiple myeloma nih.govaacrjournals.org

Neuroblastoma harvard.edunih.gov

Small cell lung cancer nih.govaacrjournals.org

Triple-negative breast cancer harvard.eduaacrjournals.org

Ovarian cancer aacrjournals.org

Pancreatic ductal adenocarcinoma nih.gov

Glioblastoma mdpi.com

The mechanism behind THZ1's efficacy in these preclinical models is linked to its ability to disrupt the dual functions of CDK7. By inhibiting CDK7, THZ1 leads to a global suppression of transcription, with a particularly strong effect on genes associated with "super-enhancers," which are critical for maintaining the identity and survival of many cancer cells. mit.edujcancer.org This results in the downregulation of key oncogenes and anti-apoptotic proteins, such as MYC and MCL-1, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.govaacrjournals.orgmasseycancercenter.org

Furthermore, preclinical research has explored the potential of THZ1 to overcome resistance to other cancer therapies. mdpi.compnas.org Studies have also investigated mechanisms of acquired resistance to THZ1 itself, often involving the upregulation of multidrug transporters. pnas.orgnih.gov The insights gained from preclinical investigations with THZ1 have paved the way for the development of clinical-grade CDK7 inhibitors. harvard.eduaacrjournals.org

Interactive Data Table: Preclinical Activity of THZ1 in Various Cancer Cell Lines

The following table summarizes the inhibitory concentrations (IC50) of THZ1 in different cancer cell lines as reported in academic research.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | apexbt.com |

| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 | apexbt.com |

| KOPTK1 | T-cell Acute Lymphoblastic Leukemia | 0.49 | |

| DND-41 | T-cell Acute Lymphoblastic Leukemia | 0.61 | |

| MEC1 | Chronic Lymphocytic Leukemia | 7.23 | |

| MEC2 | Chronic Lymphocytic Leukemia | 7.35 |

Interactive Data Table: Kinase Selectivity of THZ1

This table presents the half-maximal inhibitory concentration (IC50) values of THZ1 against CDK7 and other related kinases, demonstrating its selectivity.

| Kinase | IC50 (nM) | Reference |

| CDK7 | 3.2 | apexbt.com |

| CDK12 | 250 | |

| CDK13 | 628 | tandfonline.com |

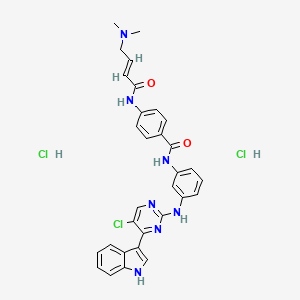

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2.2ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);2*1H/b11-6+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTGQOACYBCREM-QVLKBJGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30Cl3N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Thz1 Dihydrochloride

Direct Kinase Inhibition Profile

THZ1 is a highly potent covalent inhibitor of CDK7, demonstrating significant and selective inhibition of its kinase activity. nih.govmednexus.orgapexbt.com It exhibits time-dependent inactivation of intracellular CDK7, a characteristic feature of covalent inhibitors. nih.gov The inhibitory concentration (IC50) of THZ1 against CDK7 has been reported to be as low as 3.2 nM. apexbt.combiorxiv.orgbiocrick.com This potent inhibition is achieved through the formation of a covalent bond with the CDK7 protein. biorxiv.orgimtm.cz The reactive acrylamide (B121943) group within the THZ1 molecule is essential for this covalent interaction. mednexus.org Studies have shown that altering this acrylamide moiety significantly weakens its inhibitory activity against CDK7. mednexus.org

Table 1: Inhibitory Potency of THZ1 against CDK7

| Parameter | Value | Reference(s) |

|---|---|---|

| IC50 | 3.2 nM | apexbt.combiorxiv.orgbiocrick.com |

| IC50 (20 min) | 15.6 nM | focusbiomolecules.comabcam.com |

| IC50 (180 min) | 3.2 nM | focusbiomolecules.com |

A key feature of THZ1's mechanism is its unique targeting of Cysteine 312 (Cys312), a residue located outside of the canonical ATP-binding kinase domain of CDK7. nih.govmednexus.orgimtm.cz This covalent modification of Cys312 is unprecedented and provides a basis for the inhibitor's selectivity. nih.govapexbt.com The C-terminal portion of CDK7, which contains Cys312, passes through the ATP-binding cleft, positioning this specific cysteine residue adjacent to the reactive acrylamide group of the bound THZ1 molecule. nih.govmednexus.org This proximity facilitates a Michael addition reaction, leading to the formation of a stable covalent bond. biorxiv.org The specificity of this interaction is highlighted by the fact that mutating Cys312 to a less nucleophilic amino acid, such as serine (C312S), prevents the covalent binding of THZ1 and abrogates its inhibitory effect on CDK7 activity. nih.gov This targeting of a non-catalytic cysteine residue is a novel approach to achieving kinase inhibitor selectivity. nih.gov

CDK7 is a catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1. imtm.czjcancer.org The CAK complex plays a crucial role in regulating the cell cycle by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6. biorxiv.orgimtm.cz As a potent inhibitor of CDK7, THZ1 directly inhibits the activity of the CAK complex. jcancer.orgpnas.org By binding to CDK7 within the CAK complex, THZ1 prevents the phosphorylation of its downstream targets, thereby disrupting cell cycle progression. jcancer.orgbiorxiv.orgpnas.org Cryo-electron microscopy studies have provided structural insights into how THZ1 binds to the CDK7 active site within the CAK complex. pnas.orgpnas.org

While THZ1 is highly selective for CDK7 at lower concentrations, it has been shown to inhibit other kinases at higher concentrations, most notably CDK12 and CDK13. nih.govmednexus.orgresearchgate.net This off-target activity is attributed to the structural similarities between these kinases. researchgate.net

Similar to CDK12, CDK13 is also an off-target of THZ1 at elevated concentrations. nih.govmednexus.orgresearchgate.net CDK13 shares high sequence homology with CDK12 and also has a cysteine residue that can be targeted by THZ1's covalent binding mechanism. nih.govpnas.org The inhibition of CDK12 and CDK13 by THZ1 is thought to contribute to the suppression of super-enhancer-associated genes. biorxiv.org The IC50 values for THZ1 against CDK12 and CDK13 are significantly higher than for CDK7, indicating a lower potency for these off-targets. imtm.cz For instance, one study reported IC50 values of 893 nM and 628 nM for CDK12 and CDK13, respectively. imtm.cz

Table 2: Off-Target Inhibitory Profile of THZ1

| Kinase Target | IC50 | Reference(s) |

|---|---|---|

| CDK12 | 893 nM | imtm.cz |

| CDK13 | 628 nM | imtm.cz |

Off-Target Kinase Inhibition Profile at Higher Concentrations

Cyclin-Dependent Kinase 12 (CDK12)

Impact on RNA Polymerase II (RNAPII) Function

The primary consequence of CDK7 inhibition by THZ1 is the profound alteration of RNAPII function. This is mediated through the disruption of the phosphorylation patterns on the RNAPII CTD, which consists of multiple repeats of the heptapeptide (B1575542) sequence Y¹S²P³T⁴S⁵P⁶S⁷. nih.gov Phosphorylation of the serine residues at positions 2, 5, and 7 of this repeat is a key regulatory code that dictates the progression of the transcription cycle. mdpi.com THZ1 treatment leads to a dose-dependent decrease in the phosphorylation of the RNAPII CTD at these critical serine sites. mdpi.com

THZ1 effectively suppresses the phosphorylation of the RNAPII CTD, which is a hallmark of its activity. biocrick.com This inhibition affects multiple serine residues, with distinct characteristics and consequences for each.

The phosphorylation of Serine 2 (Ser2) is a mark of elongating RNAPII and is crucial for recruiting factors involved in mRNA termination. mdpi.com THZ1 impairs the phosphorylation of Ser2 on the RNAPII CTD. nih.gov This effect is considered indirect, resulting from CDK7's role as a CDK-activating kinase (CAK) for CDK9, the primary kinase responsible for Ser2 phosphorylation during the elongation phase. mdpi.comnih.gov The inhibition of Ser2 phosphorylation by THZ1 is observed to be delayed relative to the inhibition of Serine 5 phosphorylation. nih.gov Although CDK7 is not the primary Ser2 kinase, some studies have detected low levels of early Ser2 phosphorylation in vitro that are inhibited by THZ1. nih.gov

CDK7 directly phosphorylates Serine 5 (Ser5) of the CTD repeats, a critical event for transcription initiation and the recruitment of mRNA capping enzymes. mdpi.combiorxiv.org THZ1 demonstrates a potent and preferential inhibition of Ser5 phosphorylation. nih.govnih.gov This is a direct consequence of THZ1's inhibition of the TFIIH-associated CDK7 kinase. nih.gov Research has shown that THZ1 treatment leads to a dose-dependent reduction in Ser5 phosphorylation levels in various cancer cell lines. mdpi.combiorxiv.org In vitro studies have quantified this effect, demonstrating near-complete inhibition at higher concentrations of THZ1. nih.gov

Table 1: In Vitro Inhibition of Ser5-CTD Phosphorylation by THZ1 This interactive table summarizes the dose-dependent effect of THZ1 on Serine 5 phosphorylation of the RNA Polymerase II C-Terminal Domain during transcription.

| THZ1 Concentration | Approximate Inhibition of Ser5 Phosphorylation | Source |

|---|---|---|

| 500 nM | ~50% | nih.gov |

| 1.5 µM | ~90% | nih.gov |

| 150 µM | Near-complete | nih.gov |

Serine 7 (Ser7) phosphorylation, also a direct target of CDK7, is important for the proper transcription of certain genes, such as small nuclear RNA (snRNA) genes. nih.gov THZ1 treatment effectively impairs the phosphorylation of Ser7. mdpi.comnih.gov This inhibition occurs alongside the reduction in Ser5 phosphorylation, underscoring CDK7's role in phosphorylating both residues during the initial stages of transcription. nih.gov

Table 2: Summary of THZ1 Impact on RNAPII CTD Phosphorylation This table provides an overview of the effects of THZ1 on the key serine phosphorylation sites of the RNAPII CTD.

| Phosphorylation Site | Effect of THZ1 | Mechanism | Relative Timing | Source(s) |

|---|---|---|---|---|

| Serine 2 (Ser2) | Impaired/Reduced | Indirect (via CDK9 inhibition) | Delayed | mdpi.comnih.gov |

| Serine 5 (Ser5) | Potently Inhibited | Direct (CDK7 inhibition) | Rapid / Preferred Target | mdpi.comnih.govbiorxiv.orgnih.gov |

| Serine 7 (Ser7) | Impaired/Reduced | Direct (CDK7 inhibition) | Rapid | mdpi.comnih.gov |

The inhibition of CTD phosphorylation by THZ1 sets off a cascade of events that disrupt the normal flow of the transcription cycle.

While CDK7 is a core component of the initiation factor TFIIH, detailed mechanistic studies indicate that THZ1 does not block the initial assembly of the transcription machinery or transcription initiation itself. nih.govbiocrick.comnih.gov Instead, its primary impact is on the subsequent phosphorylation events that are required for the polymerase to escape the promoter and transition into productive elongation. nih.gov By preventing CTD phosphorylation, THZ1 causes a widespread loss of promoter-proximal paused RNAPII. nih.gov This disruption of the transition from a paused state to an actively elongating one effectively halts the production of full-length transcripts for many genes. nih.govscbt.com

Disruption of Transcriptional Processes

Co-Transcriptional Capping

The process of co-transcriptional capping, which involves the addition of a 7-methylguanosine (B147621) cap to the 5' end of nascent RNA transcripts, is intricately linked to the phosphorylation status of the Pol II CTD. tandfonline.com Inhibition of CDK7 by THZ1 has been shown to cause defects in this process. biocrick.comnih.govnih.gov The phosphorylation of the CTD by CDK7, particularly at Serine 5 (Ser5), is thought to be important for recruiting the capping enzyme complex to the transcription machinery. tandfonline.comvanderbilt.edu

Studies using in vitro transcription systems with nuclear extracts have demonstrated that THZ1 treatment leads to impaired capping of nascent RNA. tandfonline.comnih.gov The efficiency of capping has been observed to be dependent on the length of the nascent transcript, with optimal capping occurring on short transcripts emerging from the Pol II exit channel. tandfonline.com THZ1's interference with CTD phosphorylation disrupts this coordinated process. tandfonline.comnih.gov While pausing of Pol II is not strictly dependent on capping, the proximity of the 5' end of the transcript to the CTD-bound capping enzymes, facilitated by pausing, enhances capping efficiency. tandfonline.com By diminishing CTD phosphorylation, THZ1 compromises this critical step in mRNA maturation. tandfonline.comnih.gov

Productive Elongation

The transition from a paused state to productive elongation is a critical checkpoint in transcription, often regulated by the positive transcription elongation factor b (P-TEFb), which is CDK9. nih.govvanderbilt.edu THZ1's inhibition of CDK7 also indirectly and directly affects this transition. h1.conih.gov While THZ1 primarily targets CDK7, it can also inhibit CDK9 at higher concentrations. mdpi.com The loss of DSIF from the transcription complex due to CDK7 inhibition is a likely reason for the inhibition of the P-TEFb-dependent transition into productive elongation. biocrick.comnih.govnih.gov

In vitro transcription assays have shown that THZ1 reduces the amount of "run-off" transcripts, which are indicative of productive elongation. nih.gov Furthermore, some studies using precision nuclear run-on transcription sequencing (PRO-seq) have suggested that THZ1 treatment can lead to slower rates of elongation, causing an accumulation of polymerases within the gene body and at the 3' ends of genes. vanderbilt.eduscispace.comnih.gov This suggests that the alterations in Pol II dynamics initiated at the 5' end of genes by THZ1 have consequences that extend throughout the entire transcription unit. scispace.comnih.gov

Modulation of Global Gene Expression

The multifaceted disruption of the transcription cycle by THZ1 culminates in a significant modulation of global gene expression. nih.govresearchgate.net By inhibiting CDK7, THZ1 leads to a general shutdown of transcription. nih.gov However, this effect is not uniform across all genes. nih.gov

A key aspect of THZ1's mechanism is its preferential impact on genes associated with super-enhancers. jcancer.orgnih.govmdpi.com Super-enhancers are large clusters of regulatory elements that drive high-level expression of genes crucial for cell identity and, in cancer, for maintaining the oncogenic state. nih.govmdpi.com These regions are characterized by a high density of transcription factor binding and are particularly sensitive to perturbations in the transcriptional machinery. nih.govmdpi.com

Cellular and Molecular Effects of Thz1 Dihydrochloride in Preclinical Models

Cell Proliferation and Viability Modulation

General Antiproliferative Effects Across Various Cancer Cell Lines

THZ1 has demonstrated potent antiproliferative activity across a broad spectrum of cancer cell lines. Studies have shown its efficacy in various solid tumors and hematologic malignancies. For instance, THZ1 has been shown to inhibit the proliferation of non-small-cell lung cancer (NSCLC) cells, nasopharyngeal carcinoma (NPC) cells, and cholangiocarcinoma (CCA) cells. nih.govresearchgate.net

In NSCLC cell lines such as H1299, A549, H292, and H23, THZ1 suppressed proliferation in a dose-dependent manner. nih.gov Similarly, in NPC cell lines, THZ1 treatment led to the downregulation of numerous genes crucial for cell cycle progression. Research on CCA also revealed that THZ1 inhibits cell viability and promotes apoptosis. researchgate.net The broad antiproliferative effects of THZ1 suggest its potential as a therapeutic agent against a wide range of cancers.

Table 1: Antiproliferative Effects of THZ1 Across Various Cancer Cell Lines

| Cell Line Type | Specific Cell Lines | Observed Effects | Reference(s) |

|---|---|---|---|

| Non-Small-Cell Lung Cancer (NSCLC) | H1299, A549, H292, H23 | Dose-dependent suppression of proliferation. | nih.gov |

| Nasopharyngeal Carcinoma (NPC) | C666-1, HK1 | Downregulation of cell cycle-related genes. | |

| Cholangiocarcinoma (CCA) | HuCCT1, TFK-1 | Inhibition of cell viability and induction of apoptosis. | researchgate.net |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat, KOPTK1 | Strong antiproliferative activity and induction of apoptosis. | |

| Small Cell Lung Cancer (SCLC) | Various hSCLC lines | High sensitivity with IC50 values in the 5-20 nM range. | medchemexpress.com |

| Glioblastoma (GBM) | Patient-derived cell lines | Suppression of invasion and loss of viability. |

Specific Sensitivity in Hematologic Malignancies

THZ1 has shown particular effectiveness against hematologic malignancies, which often exhibit a dependency on transcriptional regulation. T-cell acute lymphoblastic leukemia (T-ALL) cell lines have demonstrated exceptional sensitivity to THZ1. medkoo.com This heightened sensitivity is linked to the compound's ability to disrupt the transcriptional programs that drive the proliferation of these cancer cells.

In B-cell acute lymphocytic leukemia (B-ALL), THZ1 has been shown to inhibit cell proliferation at low concentrations and induce apoptosis at higher concentrations. nih.gov The compound's effects in these leukemia models highlight its potential as a targeted therapy for blood cancers where oncogenic transcription factors are key drivers of the disease. nih.gov

Cell Cycle Regulation

Induction of Cell Cycle Arrest (G1/S, G2/M Phases)

A key mechanism through which THZ1 exerts its antiproliferative effects is by inducing cell cycle arrest. nih.govnih.gov Depending on the cancer cell type and the concentration of THZ1, this arrest can occur at different phases of the cell cycle.

In several cancer models, including NSCLC and B-ALL, THZ1 treatment leads to a significant arrest of cells in the G2/M phase. frontiersin.orgnih.govnih.gov For instance, in NSCLC cell lines, treatment with THZ1 increased the population of cells in the G2/M phase. nih.gov Similarly, in B-ALL cells, THZ1 arrested the cell cycle at the G2/M phase in a concentration and time-dependent manner. frontiersin.org In some contexts, such as in glioblastoma patient-derived cell lines, THZ1 can also induce a G2/M arrest. Other studies have noted that THZ1 can induce cell cycle arrest in the G1 and G2/M phases, suggesting that some level of phosphorylation of the retinoblastoma protein (Rb) may still be possible.

Downregulation of Cell Cycle-Related Cyclins and CDKs

The induction of cell cycle arrest by THZ1 is accompanied by the downregulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov In NSCLC cells, THZ1 treatment dramatically suppressed the mRNA expression of genes associated with the G2/M phase, such as CDK1, CCNB2, and CDC25B. nih.gov Furthermore, the expression of proteins associated with the G2/M phase, including cyclin B1 and CDK1, was also diminished. nih.gov

Similarly, in B-ALL cells, RNA sequencing revealed that THZ1 treatment significantly downregulated the expression of cell proliferation-related genes, including CDK1, CDK2, and CDK6. nih.gov In nasopharyngeal carcinoma cell lines, THZ1 treatment led to the downregulation of a series of genes critical for the cell cycle, including CCNA2 and CCNB1. This broad downregulation of cyclins and CDKs disrupts the normal progression of the cell cycle, leading to the observed arrest. nih.govnih.gov

Table 2: Downregulation of Cell Cycle-Related Proteins by THZ1

| Cancer Type | Downregulated Cyclins | Downregulated CDKs | Reference(s) |

|---|---|---|---|

| Non-Small-Cell Lung Cancer (NSCLC) | Cyclin B1, CCND1, CCND2, CCNE1, CCNE2 | CDK1, CDK2, CDK4, CDK6 | nih.gov |

| B-Cell Acute Lymphocytic Leukemia (B-ALL) | Not specified | CDK1, CDK2, CDK6, CDK8 | frontiersin.orgnih.gov |

| Nasopharyngeal Carcinoma (NPC) | CCNA2, CCNB1 | CDK7, CDK9 | nih.gov |

| Glioblastoma (GBM) | Cyclin B1 | p-CDK1 |

Upregulation of Cell Cycle Arrest-Related Genes (e.g., CDKN1A, CDKN1B)

In addition to downregulating proliferative genes, THZ1 also upregulates genes that promote cell cycle arrest. Notably, the expression of CDKN1A (encoding p21) and CDKN1B (encoding p27) has been shown to increase following THZ1 treatment in certain cancer models. nih.gov

Apoptosis Induction and Cell Death Pathways

THZ1 has been shown to potently induce apoptosis in numerous cancer cell lines. nih.govnih.gov This effect is observed in both chemonaïve and chemoresistant cancers, highlighting its potential to overcome drug resistance. nih.gov The induction of cell death is a cornerstone of its anti-neoplastic activity and is achieved through the coordinated activation of pro-apoptotic pathways and the suppression of survival signals.

Treatment with THZ1 leads to the activation of the intrinsic, or mitochondrial, apoptotic pathway. frontiersin.orgnih.gov This is evidenced by the enhanced activity of Caspase-3/7 and the cleavage of poly (ADP-ribose) polymerase (PARP), hallmark indicators of apoptosis. nih.govnih.gov In preclinical models of B-cell acute lymphocytic leukemia (B-ALL) and multiple myeloma, THZ1 treatment resulted in a significant increase in cleaved caspase-3. nih.govnih.gov Similarly, in cholangiocarcinoma (CCA) cells, THZ1 induced a massive increase in the apoptosis rate, confirmed by Annexin V/FITC assays and increased Caspase 3/7 activity. nih.govnih.gov Studies in glioblastoma models also demonstrated that THZ1 induces caspase-dependent apoptotic cell death.

| Cancer Model | Cell Lines | Key Findings | Source |

|---|---|---|---|

| B-cell Acute Lymphocytic Leukemia (B-ALL) | NALM6, REH | Increased cleaved caspase 3, activating the mitochondrial apoptotic signal pathway. | nih.gov |

| Cholangiocarcinoma (CCA) | HuCCT1, HuH28, RBE | Massive increase in apoptosis rate (Annexin V/FITC assay) and enhanced Caspase 3/7 activity. | nih.gov |

| Multiple Myeloma (MM) | H929, OPM2, U266 | Induced cleavage of caspase-3 and PARP. | nih.gov |

| Glioblastoma (GBM) | Patient-derived gliomaspheres | Induced activation of executioner caspases-3 and -7. | |

| Urothelial Carcinoma (UC) | RT4, T24, T24/R | THZ1 induced apoptosis in both chemonaïve and chemoresistant cell lines. | nih.gov |

A critical component of THZ1's pro-apoptotic effect is its ability to downregulate the expression of key anti-apoptotic proteins. The survival of many cancer cells depends on the overexpression of proteins from the B-cell lymphoma 2 (BCL-2) family, such as Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma-extra large (BCL-XL), which prevent apoptosis. nih.govfrontiersin.org

THZ1 treatment leads to a significant, time- and dose-dependent reduction in both the mRNA and protein levels of MCL-1 in various cancers, including cholangiocarcinoma, multiple myeloma, and peripheral T-cell lymphomas (PTCL). nih.govnih.govnih.govuca.edu.ar In multiple myeloma cells, THZ1 was shown to downregulate the mRNA and protein expression of MCL-1 and BCL-XL. nih.govnih.gov Ectopic expression of either MCL-1 or BCL-XL was sufficient to significantly protect these cells from THZ1-induced death, confirming their roles as critical targets. nih.govnih.gov Similarly, in T-ALL cell lines, THZ1 treatment caused a reduction in anti-apoptotic proteins, most notably MCL-1 and X-linked inhibitor of apoptosis protein (XIAP). medchemexpress.com

| Cancer Model | Downregulated Protein | Observed Effect | Source |

|---|---|---|---|

| Multiple Myeloma | MCL-1, BCL-XL | Downregulation of mRNA and protein expression. Ectopic expression conferred resistance to THZ1. | nih.govnih.govresearchgate.net |

| Cholangiocarcinoma (CCA) | MCL-1 | Time- and dose-dependent downregulation of mRNA and protein expression. | nih.govnih.gov |

| Peripheral T-cell Lymphoma (PTCL) | MCL-1, BCL-XL | Decreased expression of STAT-regulated MCL1 and BCL-XL. | uca.edu.ar |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MCL-1, XIAP | Concomitant reduction in anti-apoptotic proteins with an increase in apoptotic index. | medchemexpress.com |

| B-cell Acute Lymphocytic Leukemia (B-ALL) | BCL-XL, BCL2 | Significantly downregulated the expression of anti-apoptotic genes. | nih.gov |

Activation of Apoptotic Pathways

Transcriptional Deregulation and Gene Expression Modulation

The primary molecular mechanism of THZ1 is the inhibition of CDK7, a core component of the general transcription factor IIH (TFIIH). uca.edu.ar CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a process essential for the initiation and elongation phases of transcription. frontiersin.orgresearchgate.net By covalently binding to a unique cysteine residue on CDK7, THZ1 inhibits its kinase activity, leading to reduced RNAPII phosphorylation and the disruption of global and selective gene transcription. nih.govnih.govmit.edu This leads to the downregulation of a host of genes, particularly those with super-enhancers, which are frequently associated with oncogenes that drive tumor identity and survival. mit.edunih.gov

Preclinical studies have consistently shown that THZ1 treatment results in the transcriptional repression of numerous oncogenes and critical transcription factors across different cancer types. nih.govnih.gov In cholangiocarcinoma, RNA-sequencing revealed that THZ1 treatment downregulated over 1000 genes, including well-known oncogenes. nih.gov In T-ALL, THZ1 disproportionally affects the transcription of key lineage-specific transcription factors, contributing to cell death. mit.edunih.gov

The MYC family of proto-oncogenes, including c-MYC and MYCN, are master transcription factors that are frequently deregulated in cancer and are highly dependent on transcriptional amplification. THZ1 has proven to be a potent downregulator of MYC expression. medchemexpress.commedchemexpress.com In multiple myeloma, THZ1 treatment led to the downregulation of c-MYC mRNA and protein, and ectopic expression of c-MYC protected cells from THZ1-induced apoptosis. nih.govnih.gov Similar findings have been reported in B-ALL, non-small cell lung cancer (NSCLC), and peripheral T-cell lymphomas, where THZ1 suppressed c-MYC expression. nih.govuca.edu.arresearchgate.net This effect is linked to the high transcriptional dependency of the MYC gene, making it particularly vulnerable to CDK7 inhibition. nih.gov

| Cancer Model | MYC Family Member | Key Findings | Source |

|---|---|---|---|

| Multiple Myeloma | c-MYC | Downregulation of mRNA and protein levels; ectopic expression conferred resistance. | nih.govnih.gov |

| B-cell Acute Lymphocytic Leukemia (B-ALL) | c-MYC | Considerably diminished mRNA levels and protein expression. | nih.gov |

| Non-Small Cell Lung Cancer (NSCLC) | MYC | THZ1 downregulates PD-L1 expression by inhibiting MYC signaling. | researchgate.net |

| Peripheral T-cell Lymphoma (PTCL) | MYC | Downregulation of STAT3 target gene MYC. | uca.edu.ar |

| Prostate Cancer | MYC | THZ1 treatment leads to downregulation of MYC. | google.com |

Runt-related transcription factor 1 (RUNX1) is a master regulator of hematopoiesis and is frequently implicated in leukemia. frontiersin.orgmdpi.com Cancer cells can become highly dependent on the continuous transcription of specific factors like RUNX1 for their survival. Studies in T-ALL have shown that these cells have an exceptional sensitivity to THZ1. mit.edu Genome-wide analysis revealed that THZ1 disproportionally affects the transcription of RUNX1. mit.edunih.gov This vulnerability is thought to be conferred by a RUNX1-associated super-enhancer, making its expression exquisitely sensitive to transcriptional perturbation by THZ1. mit.edunih.gov The downregulation of RUNX1 is considered a key event that contributes to the subsequent collapse of the broader gene expression program, leading to cell death in these sensitive cancer cells. nih.gov In cholangiocarcinoma, RUNX1 was also identified as one of the key oncogenic transcription factors repressed by THZ1. nih.govnih.gov

| Cancer Model | Key Findings | Source |

|---|---|---|

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | THZ1 disproportionally affects the transcription of RUNX1, likely due to a super-enhancer vulnerability. | mit.edunih.gov |

| Acute Myeloid Leukemia (AML) | THZ1 appeared to inhibit transcription factors, such as RUNX1, a key regulator of hematopoiesis. | frontiersin.org |

| Cholangiocarcinoma (CCA) | RUNX1 was identified as one of the oncogenic transcription factors repressed by THZ1. | nih.govnih.gov |

Downregulation of Key Oncogenes and Transcription Factors

c-KIT

THZ1 dihydrochloride (B599025) has demonstrated significant antineoplastic effects in preclinical models of gastrointestinal stromal tumors (GISTs), which are often characterized by mutations in the c-KIT receptor tyrosine kinase. nih.govnih.gov Studies have shown that CDK7, the primary target of THZ1, is overexpressed in high-risk GISTs and is associated with a poor prognosis. nih.govresearchgate.net

Treatment with THZ1, or the knockdown of CDK7, leads to the transcriptional repression of c-KIT. nih.govnih.gov This effect is mediated by the inhibition of RNA polymerase II (RNAPII) phosphorylation at Serine 2, 5, and 7, which is crucial for transcriptional initiation and elongation. nih.govresearchgate.net The reduction in c-KIT mRNA and protein levels following THZ1 treatment disrupts the key oncogenic driver in GISTs. nih.gov

Interestingly, research has identified the odd-skipped related transcription factor 1 (OSR1) as a downstream target of CDK7 that regulates c-KIT expression. nih.govresearchgate.net THZ1 treatment significantly downregulates OSR1, which in turn contributes to the suppression of c-KIT transcription. nih.gov Furthermore, THZ1 has been shown to act synergistically with imatinib (B729), a tyrosine kinase inhibitor used in GIST treatment, enhancing its anticancer effects. nih.gov In some cancer types, the combination of Dasatinib, a c-KIT kinase inhibitor, with other agents has been explored to target senescent cells.

| Model System | Key Finding | Reference |

|---|---|---|

| Gastrointestinal Stromal Tumor (GIST) cells | THZ1 transcriptionally represses the oncogene c-KIT. | nih.gov |

| GIST cells | CDK7 knockdown leads to decreased c-KIT mRNA and protein levels. | nih.gov |

| GIST cells | THZ1 inhibits phosphorylation of RNAPII at Ser2, Ser5, and Ser7. | researchgate.net |

| GIST cells | OSR1 is a downstream target of CDK7 that regulates c-KIT expression. | nih.gov |

Impact on Super-Enhancer-Driven Oncogene Transcription

THZ1 preferentially disrupts the transcription of genes associated with super-enhancers (SEs), which are large clusters of regulatory elements that drive the expression of key oncogenes. ijbs.comnih.govashpublications.org This "transcriptional addiction" of cancer cells to SE-driven oncogenes makes them particularly vulnerable to CDK7 inhibition by THZ1. mednexus.orgnih.gov

Preclinical studies across various cancer types have demonstrated that THZ1 treatment leads to a global decrease in the expression of actively transcribed genes, with a pronounced effect on SE-associated genes. nih.govaacrjournals.org This is achieved through the inhibition of CDK7, which in turn prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcriptional initiation and elongation. nih.govelifesciences.orgjcancer.org The result is the removal of Pol II from chromatin and a subsequent reduction in the transcription of oncogenes crucial for tumor cell proliferation and survival. ashpublications.org

Examples of SE-driven oncogenes that are downregulated by THZ1 include:

MYC and MYCN : In various cancers, including neuroblastoma, small cell lung cancer, and ovarian cancer, THZ1 effectively suppresses the expression of MYC family members, which are often driven by SEs. mednexus.orgaacrjournals.orgelifesciences.org

RUNX1 : In T-cell acute lymphoblastic leukemia (T-ALL), THZ1 inhibits the expression of the transcription factor RUNX1, which is essential for cell proliferation. mednexus.org

Other Oncogenes : In nasopharyngeal carcinoma, THZ1 was found to suppress novel SE-associated oncogenes like BCAR1, F3, LDLR, and TBC1D2. nih.gov In anaplastic thyroid carcinoma, novel cancer genes including PPP1R15A, SMG9, and KLF2 were identified as being regulated by SEs and sensitive to THZ1. nih.gov In osteosarcoma, THZ1 suppresses critical oncogenes such as TGFB and CDK6.

The inhibition of these SE-driven oncogenes by THZ1 leads to cell cycle arrest and apoptosis in cancer cells. mednexus.orgaacrjournals.org The selective targeting of these transcriptional vulnerabilities provides a therapeutic window, as non-transformed cells are generally less dependent on SEs for their survival. mednexus.org

| Cancer Type | SE-Driven Oncogenes Targeted by THZ1 | Reference |

|---|---|---|

| Neuroblastoma, Ovarian Cancer, SCLC | MYC, MYCN | mednexus.orgaacrjournals.orgelifesciences.org |

| T-cell Acute Lymphoblastic Leukemia | RUNX1 | mednexus.org |

| Nasopharyngeal Carcinoma | BCAR1, F3, LDLR, TBC1D2 | nih.gov |

| Anaplastic Thyroid Carcinoma | PPP1R15A, SMG9, KLF2 | nih.gov |

| Osteosarcoma | TGFB, CDK6 |

Effects on Specific Signaling Pathways

THZ1 demonstrates potent inhibitory effects on the MYC signaling pathway, a critical driver of many human cancers. elifesciences.org By targeting CDK7, THZ1 effectively downregulates the expression of MYC and its downstream target genes. aacrjournals.orgelifesciences.orgnih.gov This is a key mechanism of its anti-tumor activity in a variety of preclinical models, including ovarian cancer, neuroblastoma, and B-cell acute lymphocytic leukemia (B-ALL). aacrjournals.orgelifesciences.org

The inhibition of CDK7 by THZ1 leads to a reduction in the phosphorylation of the RNA polymerase II C-terminal domain (CTD), which is essential for the transcription of genes with super-enhancers, including MYC. aacrjournals.orgelifesciences.org This results in a significant decrease in both MYC mRNA and protein levels. aacrjournals.orgnih.gov The downregulation of MYC, in turn, disrupts multiple cellular processes that are crucial for cancer cell proliferation and survival, such as cell cycle progression and metabolism. nih.gov

In ovarian cancer models, THZ1 was identified as a highly potent inhibitor of MYC expression, leading to significant tumor growth inhibition. elifesciences.org Notably, the combined inhibition of CDK7, CDK12, and CDK13 by THZ1 is required for the complete abrogation of MYC expression. elifesciences.orgmedchemexpress.com In neuroblastoma, THZ1 selectively targets MYCN-amplified cells, causing cell cycle arrest and apoptosis by suppressing MYCN-driven transcriptional amplification. mednexus.orgaacrjournals.org In B-ALL, THZ1 perturbs cellular metabolism by downregulating c-MYC-mediated metabolic enzymes, ultimately inducing apoptosis. nih.gov

Furthermore, the inhibitory effect of THZ1 on MYC signaling has been shown to have implications for cancer immunotherapy. In non-small cell lung cancer (NSCLC), THZ1 suppresses the expression of PD-L1 by inhibiting MYC activity, which can enhance the efficacy of anti-PD-1 therapies. patsnap.comresearchgate.net

| Cancer Model | Effect of THZ1 on MYC Signaling | Reference |

|---|---|---|

| Ovarian Cancer | Markedly downregulates MYC expression, requiring combined inhibition of CDK7, CDK12, and CDK13. | mednexus.orgelifesciences.org |

| Neuroblastoma | Selectively targets MYCN-amplified cells and inhibits MYCN-driven transcriptional amplification. | mednexus.orgaacrjournals.org |

| B-cell Acute Lymphocytic Leukemia | Downregulates c-MYC expression, leading to perturbed cellular metabolism and apoptosis. | nih.gov |

| Non-Small Cell Lung Cancer | Inhibits MYC transcriptional activity, leading to suppression of PD-L1 expression. | patsnap.com |

| Osteosarcoma | Suppresses MYC-driven transcriptional amplification. |

THZ1 has been shown to suppress the transcriptional activity of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, in preclinical cancer models. nih.gov This effect is a key component of its anti-tumor activity in certain hematological malignancies like T-cell lymphomas. nih.gov

In T-cell lymphoma cells with mutated, constitutively active STAT3, THZ1 treatment leads to a significant decrease in the phosphorylation of STAT3 at tyrosine 705 (Tyr705). nih.gov This reduction in phosphorylation occurs rapidly, within hours of treatment, and is independent of the JAK and TYK2 kinases, which are canonical upstream activators of STAT3. nih.gov This suggests that THZ1 affects STAT3 activation through a distinct, non-canonical mechanism.

The inhibition of STAT3 phosphorylation by THZ1 disrupts the assembly of transcriptional complexes containing STAT3. nih.govresearchgate.net Chromatin immunoprecipitation (ChIP) assays have shown that THZ1 treatment significantly reduces the binding of STAT3 to the promoter regions of its target genes, such as MYC. nih.gov Consequently, the transcription of STAT3 target genes, including MYC, PIM1, CD30, CDC25A, IL4R, and IL2RA, is significantly decreased. nih.gov This leads to the downregulation of proteins involved in cell survival and proliferation, such as Mcl-1, Bcl-2, and Bcl-xL, and an increase in pro-apoptotic proteins like BAX. mdpi.com

The suppression of STAT3 signaling by THZ1 sensitizes T-cell lymphomas to other therapeutic agents, such as BCL2 inhibitors. nih.gov In some cellular contexts, phosphorylated STAT3 (pSTAT3) is used as a control marker for cellular transformation. biorxiv.org

In preclinical models of non-small cell lung cancer (NSCLC), THZ1 has been shown to modulate the p38α/MYC/PD-L1 signaling axis, which plays a crucial role in tumor growth and immune evasion. patsnap.comfrontiersin.org High levels of CDK7, the target of THZ1, are associated with a poor prognosis in NSCLC.

THZ1 treatment, as well as CDK7 silencing, leads to the suppression of tumor growth and induces apoptosis in NSCLC cells. frontiersin.org Mechanistically, the inhibition of CDK7 by THZ1 specifically suppresses genes associated with the p38α/MYC pathway. patsnap.comresearchgate.net THZ1 inhibits the transcriptional activity of MYC by downregulating p38α. patsnap.com This is significant because p38α has been shown to be involved in tumor proliferation in various cancer models. mdpi.com

Furthermore, the inhibition of MYC activity by THZ1 leads to the suppression of Programmed Death-Ligand 1 (PD-L1) expression. patsnap.com PD-L1 is a key immune checkpoint protein that, when expressed on tumor cells, can inhibit the anti-tumor activity of T cells. By downregulating PD-L1, THZ1 can enhance anti-tumor immunity. patsnap.com

Studies have shown that THZ1 treatment can boost antitumor immunity by increasing the infiltration of CD8+ T cells into the tumor microenvironment. patsnap.com This effect, combined with the downregulation of PD-L1, suggests that THZ1 can synergize with anti-PD-1 immunotherapy. patsnap.comfrontiersin.org The combination of a CDK7 inhibitor like THZ1 with anti-PD-1 therapy is therefore being explored as a promising treatment strategy for NSCLC. patsnap.comfrontiersin.org

THZ1 has been found to inhibit the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway in preclinical models of multiple myeloma and pancreatic ductal adenocarcinoma (PDAC). nih.govnih.gov The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. ashpublications.orgoup.comoncotarget.com

In multiple myeloma cells, particularly those resistant to the proteasome inhibitor bortezomib, THZ1 has been shown to inhibit TNF-α-induced canonical NF-κB signaling. nih.gov This is achieved by decreasing the phosphorylation of IKKα/β, which in turn prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. nih.gov As a result, the nuclear translocation of the p65/p50 NF-κB heterodimer is inhibited. oncotarget.com THZ1 also downregulates the mRNA expression of REL A, the gene encoding the p65 subunit. nih.gov

The inhibition of NF-κB signaling by THZ1 leads to the downregulation of NF-κB target genes, such as the cellular FLICE inhibitory protein (cFLIP), which promotes apoptosis. nih.gov This contributes to the anti-myeloma activity of THZ1, both alone and in combination with bortezomib. nih.govresearchgate.net In PDAC, THZ1 treatment also leads to a preferential repression of NF-κB signaling-related transcripts. nih.gov The NF-κB pathway is known to be involved in the progression of various cancers, including ovarian and breast cancer, by promoting proliferation and survival. frontiersin.org

p38α/MYC/PD-L1 Signaling

Metabolic Reprogramming Effects

THZ1 Dihydrochloride, a selective and covalent inhibitor of cyclin-dependent kinase 7 (CDK7), has been shown to exert significant anti-tumor effects by inducing metabolic reprogramming in cancer cells. nih.govnih.govnih.gov This perturbation of cellular metabolism is a key mechanism underlying its therapeutic potential.

Perturbation of Cellular Metabolism

A key aspect of this metabolic perturbation is the inhibition of glycolysis, a central pathway for energy production in rapidly proliferating cancer cells, a phenomenon often referred to as the Warburg effect. nih.govnih.gov In non-small-cell lung cancer (NSCLC) cells, THZ1 treatment has been shown to block the glycolysis pathway, leading to reduced glucose uptake and lactate (B86563) secretion. nih.gov This inhibition of key glycolytic steps prevents an adequate supply of energy required for cancer cell proliferation. nih.gov Specifically, THZ1 treatment has been observed to decrease the mRNA expression of several key glycolytic enzymes. nih.gov

Furthermore, RNA-sequencing data from B-ALL cells treated with THZ1 revealed that the downregulated metabolic pathways included the pentose (B10789219) phosphate (B84403) pathway (PPP), pyrimidine (B1678525) and purine (B94841) metabolism, and the TCA cycle. nih.gov The PPP is crucial for producing NADPH, which is essential for antioxidant defense and the synthesis of nucleotides and fatty acids. plos.orgmdpi.combiomolther.org By disrupting these fundamental metabolic processes, THZ1 effectively creates a state of metabolic stress within the cancer cells, contributing to the inhibition of their growth and survival.

Table 1: Effects of this compound on Cellular Metabolism

| Metabolic Pathway | Effect of THZ1 Treatment | Cell Line Models | Key Findings |

|---|---|---|---|

| Glycolysis | Inhibition | B-ALL, NSCLC | Reduced glucose uptake, lactate secretion, and ATP production. Downregulation of key glycolytic enzyme expression. nih.govnih.gov |

| Pentose Phosphate Pathway (PPP) | Downregulation | B-ALL | Disruption of mRNA expression of PPP-related genes. nih.gov |

| Purine/Pyrimidine Metabolism | Downregulation | B-ALL | Disturbance in the expression of genes involved in nucleotide synthesis. nih.gov |

| TCA Cycle | Downregulation | B-ALL | Altered expression of genes associated with the TCA cycle. nih.gov |

Downregulation of c-MYC-Mediated Metabolic Enzymes

A primary mechanism through which THZ1 perturbs cellular metabolism is by downregulating the expression of the transcription factor c-MYC and its downstream target genes, which include numerous metabolic enzymes. nih.govnih.gov The c-MYC oncogene is a master regulator of cellular metabolism, promoting the anabolic growth of cancer cells by modulating the expression of a wide array of genes involved in glucose and glutamine metabolism. nih.govmdpi.com

In B-ALL cells, treatment with THZ1 has been shown to significantly decrease both the mRNA and protein levels of c-MYC. nih.gov This reduction in c-MYC expression leads to the subsequent downregulation of c-MYC-mediated metabolic enzymes that are critical for glycolysis. nih.gov For instance, the expression of enzymes such as Hexokinase 1 (HK1), Phosphofructokinase, Platelet (PFKP), Pyruvate (B1213749) Kinase M2 (PKM2), and Lactate Dehydrogenase A (LDHA) have been shown to be suppressed following THZ1 treatment in B-ALL cells. nih.gov

Similarly, in NSCLC cells, THZ1 treatment inhibits the mRNA expression of several glycolytic enzymes, including Hexokinase 2 (HK2), Phosphofructokinase, Liver type (PFKL), Phosphofructokinase, Muscle type (PFKM), PFKP, Phosphoglycerate Kinase 1 (PGK1), PKM2, and LDHA, as well as the glucose transporter GLUT1. nih.gov The protein expression of HK2, a rate-limiting enzyme in glycolysis, was also significantly reduced. nih.gov This evidence strongly indicates that THZ1's ability to interfere with cancer metabolism is, in large part, mediated through the suppression of the c-MYC transcriptional program.

Table 2: Downregulation of c-MYC and c-MYC-Mediated Metabolic Enzymes by this compound

| Gene/Protein | Effect of THZ1 Treatment | Cell Line Models | Significance |

|---|---|---|---|

| c-MYC | Decreased mRNA and protein expression | B-ALL | Master regulator of metabolic gene expression. nih.gov |

| GLUT1 | Decreased mRNA expression | NSCLC | Glucose transporter. nih.gov |

| HK1 | Downregulated expression | B-ALL | Key glycolytic enzyme. nih.gov |

| HK2 | Decreased mRNA and protein expression | NSCLC | Rate-limiting enzyme in glycolysis. nih.gov |

| PFKP | Downregulated expression | B-ALL, NSCLC | Key glycolytic enzyme. nih.govnih.gov |

| PFKL | Decreased mRNA expression | NSCLC | Key glycolytic enzyme. nih.gov |

| PFKM | Decreased mRNA expression | NSCLC | Key glycolytic enzyme. nih.gov |

| PKM2 | Downregulated expression | B-ALL, NSCLC | Key glycolytic enzyme involved in the Warburg effect. nih.govnih.gov |

| LDHA | Downregulated expression | B-ALL, NSCLC | Converts pyruvate to lactate. nih.govnih.gov |

| PGK1 | Decreased mRNA expression | NSCLC | Glycolytic enzyme. nih.gov |

Preclinical Efficacy of Thz1 Dihydrochloride in Disease Models

Hematologic Malignancies

THZ1 has shown particular potency in hematologic cancers that are often driven by transcriptional addiction, where malignant cells are highly dependent on the continuous expression of specific oncogenes for their survival and proliferation.

T-ALL is a form of leukemia where cancer cells exhibit a high dependency on lineage-specific transcription factors. cornell.edu THZ1 has demonstrated exceptional efficacy in preclinical models of T-ALL. glpbio.com The compound potently inhibits the proliferation of T-ALL cell lines, including Jurkat and Loucy cells. glpbio.com This sensitivity is linked to the ability of THZ1 to disrupt crucial transcriptional programs necessary for T-ALL cell survival. glpbio.com

Research shows that at nanomolar concentrations, THZ1 causes a decrease in cellular proliferation and an increase in apoptosis in T-ALL cell lines. cornell-lymphoma.com This is accompanied by a reduction in anti-apoptotic proteins, particularly MCL-1 and XIAP. cornell.educornell-lymphoma.com The primary mechanism involves the inhibition of CDK7, which leads to decreased phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (Ser5), Serine 7 (Ser7), and to a lesser extent, Serine 2 (Ser2). cornell.edumdpi.com This disruption of RNAPII function preferentially affects the transcription of genes with super-enhancers, such as the key T-ALL oncogene RUNX1. glpbio.com Low concentrations of THZ1 lead to a significant reduction in RUNX1 transcript and protein levels, which is a critical factor in inducing cell death in T-ALL. mdpi.comcornell-lymphoma.com In a human T-ALL xenograft model using KOPTK1 cells, THZ1 administration suppressed tumor growth, highlighting its in vivo potential. cornell-lymphoma.comnih.gov

Table 1: In Vitro Efficacy of THZ1 in T-ALL Cell Lines

| Cell Line | IC50 Value (72 hours) | Key Findings | Reference |

|---|---|---|---|

| Jurkat | 50 nM | Inhibition of proliferation; disruption of CDK7 signaling pathways. | glpbio.comnih.gov |

| Loucy | 0.55 nM | Potent inhibition of proliferation; disruption of CDK7 signaling pathways. | glpbio.comnih.gov |

| KOPTK1 | 0.49 nM | High sensitivity leading to apoptosis; used in successful in vivo xenograft models. | cornell-lymphoma.com |

| DND-41 | 0.61 nM | Demonstrated high sensitivity to THZ1-induced apoptotic death. | cornell-lymphoma.com |

In preclinical studies of B-cell acute lymphocytic leukemia (B-ALL), THZ1 has been shown to be an effective agent for inhibiting cancer cell growth. nih.gov Elevated CDK7 expression is observed in primary B-ALL cells compared to normal peripheral blood mononuclear cells. nih.gov THZ1 demonstrates a dual effect on B-ALL cell lines, such as NALM6 and REH: at lower concentrations, it arrests the cell cycle in the G2/M phase, while at higher concentrations, it induces apoptosis by activating mitochondrial apoptotic pathways. nih.govnih.gov

Table 2: Preclinical Effects of THZ1 in B-ALL Cell Lines

| Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|

| NALM6 | Cell cycle arrest (low concentration); Apoptosis (high concentration) | Downregulation of c-MYC; disruption of metabolic pathways; inhibition of RNAPII phosphorylation. | nih.govresearchgate.net |

| REH | Cell cycle arrest (low concentration); Apoptosis (high concentration) | Downregulation of c-MYC; disruption of metabolic pathways; inhibition of RNAPII phosphorylation. | nih.govresearchgate.net |

THZ1 has emerged as a potent agent against multiple myeloma (MM) cells in preclinical settings, including in models resistant to standard therapies like bortezomib. nih.gov The compound effectively diminishes MM cell proliferation and survival, inducing G2/M cell cycle arrest and apoptosis. nih.govresearchgate.net This effect is associated with the inactivation of RNAPII CTD and the dephosphorylation of CDK7, CDK1, CDK2, and CDK9. nih.gov

A key mechanism of THZ1's efficacy in MM is the transcriptional downregulation of critical survival proteins, including c-MYC, MCL-1, and BCL-xL. nih.govsemanticscholar.org MM cells are often dependent on these proteins, and their suppression by THZ1 leads to cell death. nih.gov Studies have shown that ectopic expression of MCL-1 or c-MYC can significantly protect MM cells from THZ1-induced lethality. nih.gov In venetoclax-resistant MM cell lines (U266 and MOLP8), THZ1 treatment reduced cell viability with IC50 values of 32.21 nM and 60.35 nM, respectively. ashpublications.org Furthermore, THZ1 demonstrated significant in vivo activity, improving survival in a systemic U266 MM xenograft model with minimal toxicity. nih.govresearchgate.net

Table 3: In Vitro Activity of THZ1 in Multiple Myeloma Cell Lines

| Cell Line | Context | Key Findings | Reference |

|---|---|---|---|

| U266 | Parental and Proteasome Inhibitor-Resistant | Induced apoptosis; downregulated c-MYC, MCL-1, BCL-xL. Showed in vivo efficacy in xenograft model. | nih.govresearchgate.net |

| OPM2 | Parental | Inhibited proliferation and induced apoptosis. | nih.gov |

| RPMI8226 | Parental and Drug-Resistant | Induced apoptosis and overcame drug resistance. | nih.gov |

| MOLP8 | Venetoclax-Resistant | Responsive to THZ1 treatment (IC50: 60.35 nM); THZ1 downregulated MCL1. | ashpublications.org |

Peripheral T-cell lymphomas (PTCL) are aggressive diseases that have shown sensitivity to transcription-targeting drugs like THZ1. cornell.edunih.gov By inhibiting CDK7, THZ1 interferes with the transcription of critical lymphoma genes. cornell-lymphoma.com This approach is effective even in PTCL cells that harbor the activating STAT3 Y640F mutation, which is typically hard to target. cornell-lymphoma.comnih.gov

In PTCL cells, THZ1 treatment leads to a decrease in the phosphorylation of RNAPII at Ser5 and Ser2. jhu.edu This inhibition of transcriptional activity results in the downregulation of highly transcribed STAT3 target genes, including MYC, MCL1, PIM1, and IL4R. nih.govbiocrick.com The reduction of anti-apoptotic proteins such as MCL1 and BCL-XL sensitizes the lymphoma cells to other agents like BH3 mimetic drugs. nih.govbiocrick.com While THZ1 potently induces apoptosis in PTCL cell lines like OCI-Ly12 and OCI-Ly13.2, it does so with minimal disruption to the cell cycle, indicating that its primary anti-lymphoma effect stems from the inhibition of transcriptional programs essential for PTCL survival. nih.govjhu.edu

Multiple Myeloma (MM)

Solid Tumors

The preclinical efficacy of THZ1 extends beyond hematologic malignancies to various solid tumors, where transcriptional addiction to oncogenes also plays a critical role.

In ER+ breast cancer, THZ1 has demonstrated efficacy both as a single agent and in combination with existing therapies, particularly in models of endocrine resistance. mdpi.com Studies using the ER+ MCF-7 cell line showed an IC50 value for THZ1 of 209.3 nM. researchgate.net While ER+ cells were found to be less sensitive than some triple-negative breast cancer subtypes, THZ1 was still effective at inhibiting proliferation. researchgate.netnih.gov

THZ1's mechanism in ER+ breast cancer involves inducing G2/M phase cell cycle arrest and apoptosis. mdpi.comnih.gov Importantly, THZ1 has been shown to overcome resistance to tamoxifen (B1202). In tamoxifen-resistant LCC2 cells, combining a low dose of THZ1 (1 nM) with tamoxifen decreased cell viability by over 50%. mdpi.com This effect is linked to the downregulation of key oncogenic pathways. THZ1 treatment decreases the levels of MYC, STAT3, and β-catenin in both tamoxifen-sensitive and tamoxifen-resistant cell lines. mdpi.com It also reduces the expression of critical cell cycle proteins, including Cyclin D1 and Cyclin E. mdpi.com In vivo studies using xenograft models confirmed that THZ1 enhances the tumor-suppressive effects of tamoxifen, leading to reduced tumor volume and weight, decreased proliferation (Ki67), and increased apoptosis. mdpi.com

Table 4: Preclinical Effects of THZ1 in ER+ Breast Cancer

| Model | Key Findings | Mechanism | Reference |

|---|---|---|---|

| MCF-7 Cells (Tamoxifen-sensitive) | Inhibited cell growth (IC50: 209.3 nM); enhanced tamoxifen-induced cytotoxicity. | Induced G2/M arrest; downregulated Cyclin D1, Cyclin E, MYC, STAT3. | mdpi.comresearchgate.net |

| LCC2 Cells (Tamoxifen-resistant) | Overcame tamoxifen resistance; combination with tamoxifen reduced viability by >50%. | Downregulated MYC, STAT3, β-catenin. | mdpi.com |

| Xenograft Mouse Model | Boosted tamoxifen's effect on reducing tumor weight and volume. | Reduced Ki67 and CD31 expression; increased apoptotic cell death. | mdpi.com |

MYCN-Amplified Neuroblastoma

THZ1 has demonstrated significant preclinical efficacy in MYCN-amplified neuroblastoma, a cancer reliant on the overexpression of the MYC oncoprotein. mednexus.orgaacrjournals.org Research indicates that neuroblastoma cells with MYCN amplification are particularly sensitive to THZ1. aacrjournals.org This heightened sensitivity is attributed to the presence of super-enhancers associated with the MYCN locus and other oncogenic drivers. aacrjournals.org

In preclinical studies, THZ1 treatment of MYCN-amplified neuroblastoma cells led to a decrease in RNA polymerase II occupancy and a subsequent reduction in the expression of super-enhancer-associated genes, including MYCN itself. aacrjournals.org This targeted action resulted in cell-cycle arrest and apoptosis in the cancer cells. aacrjournals.org Compared to non-transformed cell lines and neuroblastoma cells without MYCN amplification, the MYCN-amplified cells showed a significantly higher sensitivity to THZ1. aacrjournals.org

In xenograft models of human MYCN-amplified neuroblastoma, THZ1 treatment effectively inhibited tumor growth. mednexus.orgaacrjournals.org This anti-tumor effect was achieved without overt systemic toxicity, highlighting the selective nature of its action against cancerous cells. aacrjournals.org Furthermore, combination therapy studies have shown that THZ1 can act synergistically with tyrosine kinase inhibitors (TKIs) like ponatinib (B1185) and lapatinib (B449) to induce apoptosis in MYCN-amplified neuroblastoma cells. nih.gov This combination therapy was found to have minimal effects on normal, nonmalignant cells. nih.gov

Interactive Table: Preclinical Efficacy of THZ1 in MYCN-Amplified Neuroblastoma

| Cell Lines/Model | Key Findings | Reference |

|---|---|---|

| MYCN-amplified neuroblastoma cell lines | Showed significantly higher sensitivity to THZ1 compared to cells lacking MYCN amplification. aacrjournals.org | aacrjournals.org |

| MYCN-amplified neuroblastoma cell lines | THZ1 treatment led to increased cell-cycle arrest and apoptosis. aacrjournals.org | aacrjournals.org |

| MYCN-amplified neuroblastoma xenograft tumors | THZ1 inhibited tumor growth without systemic toxicity. aacrjournals.org | aacrjournals.org |

| MYCN-amplified neuroblastoma cells | Combination with TKIs (ponatinib, lapatinib) synergistically induced apoptosis. nih.gov | nih.gov |

| MYCN-amplified neuroblastoma cells | THZ1 selectively targets these cells. frontiersin.org | frontiersin.org |

Small Cell Lung Cancer (SCLC)

Preclinical evidence strongly supports the therapeutic potential of THZ1 in Small Cell Lung Cancer (SCLC), a particularly aggressive form of lung cancer. amegroups.org Unbiased small molecule screens have revealed that SCLC cells are highly sensitive to drugs that target transcription, with THZ1 being a notably potent inhibitor. nih.gov The mechanism of action is linked to the ability of THZ1 to significantly reduce gene transcription mediated by RNA polymerase II. nih.gov

Studies using murine SCLC cells demonstrated that THZ1 has a half-maximal inhibitory concentration (IC50) in the range of 75–100 nM. nih.gov This indicates a high degree of potency. In contrast, murine non-small cell lung cancer (NSCLC) cells driven by mutant Kras were found to be more than five times less sensitive to THZ1 treatment. nih.gov This suggests that lung cancers addicted to mutated kinases are less susceptible to transcription-targeting drugs compared to SCLC. nih.gov

In vivo studies using mouse models with autochthonous SCLC disease have shown significant tumor responses to THZ1 treatment. nih.gov Notably, THZ1 treatment was effective against both primary and metastatic SCLC lesions. nih.govnih.gov Furthermore, human SCLC cells with amplifications in any of the MYC family genes have been confirmed to be highly sensitive to THZ1. nih.gov

Interactive Table: Preclinical Efficacy of THZ1 in Small Cell Lung Cancer (SCLC)

| Cell Lines/Model | Key Findings | Reference |

|---|---|---|

| Murine SCLC cells | IC50 value of 75-100 nM for THZ1. nih.gov | nih.gov |

| Murine SCLC cells vs. mNSCLC cells | mSCLC cells were >5-fold more sensitive to THZ1 than mNSCLC cells. nih.gov | nih.gov |

| SCLC GEM mice | Significant tumor responses observed with THZ1 treatment. nih.gov | nih.gov |

| SCLC lung tumors and liver metastases cells | Showed similar sensitivity to THZ1. nih.gov | nih.gov |

| Human SCLC cells with MYC amplification | Confirmed to be significantly sensitive to THZ1. nih.gov | nih.gov |

Gastrointestinal Stromal Tumors (GIST)

THZ1 has demonstrated significant antineoplastic effects in preclinical models of Gastrointestinal Stromal Tumors (GIST), which are often characterized by mutations in c-KIT or PDGFRα receptor tyrosine kinases. nih.govnih.gov In vitro studies on GIST cell lines, GIST-T1 and GIST-882, showed that THZ1 suppressed cell viability in a dose-dependent manner. nih.gov The IC50 values were determined to be 41 nmol/L for GIST-T1 cells and 183 nmol/L for GIST-882 cells. nih.gov

The antitumor effects of THZ1 were also observed in vivo using a subcutaneous xenograft model of GIST-T1. nih.gov Treatment with THZ1 led to a profound reduction in both tumor volume and weight. nih.gov Immunohistochemical analysis of the tumor samples from THZ1-treated mice revealed a dramatic inhibition of cell proliferation, as indicated by Ki67 staining, and an increase in apoptosis, shown by cleaved-caspase 3 staining. nih.gov

Furthermore, research has explored the synergistic effects of THZ1 with existing GIST therapies. Studies have shown that combining THZ1 with the tyrosine kinase inhibitor imatinib (B729) results in synergistic antitumor effects in imatinib-sensitive GIST cells. nih.gov This combination therapy led to a greater upregulation of cleaved caspase 3 and PARP, indicative of enhanced apoptosis, compared to either agent alone. nih.gov

Interactive Table: Preclinical Efficacy of THZ1 in Gastrointestinal Stromal Tumors (GIST)

| Cell Lines/Model | Key Findings | Reference |

|---|---|---|

| GIST-T1 cells | IC50 value of 41 nmol/L. nih.gov | nih.gov |

| GIST-882 cells | IC50 value of 183 nmol/L. nih.gov | nih.gov |

| GIST-T1 and GIST-882 cells | THZ1 significantly suppressed cell viability in a dose-dependent manner. nih.gov | nih.gov |

| Subcutaneous xenograft model of GIST-T1 | THZ1 treatment led to a profound reduction in tumor volume and weight. nih.gov | nih.gov |

| GIST-T1 and GIST-882 cells | Combination with imatinib exerted synergistic antitumor effects. nih.gov | nih.gov |

Non-Small Cell Lung Cancer (NSCLC)

THZ1 has shown promise in preclinical models of Non-Small Cell Lung Cancer (NSCLC). frontiersin.org In vitro studies have demonstrated that THZ1 effectively inhibits the proliferation and migration of human NSCLC cell lines. frontiersin.org For instance, the NSCLC cell line H1299 showed a significant response to THZ1 at a concentration of 50 nM after 48 hours of incubation. mednexus.org Other NSCLC cell lines, including H292, H23, and A549, also exhibited a dose-dependent inhibition of growth at higher concentrations of THZ1. mednexus.org

The mechanism of action of THZ1 in NSCLC involves the induction of apoptosis and the suppression of tumor growth. researchgate.netnih.gov Treatment with THZ1 has been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in NSCLC cells. frontiersin.orgresearchgate.net Furthermore, THZ1 has been found to suppress glycolysis in these cells. frontiersin.org

In vivo studies have corroborated these findings. THZ1 treatment has been shown to suppress NSCLC growth in animal models. researchgate.net Interestingly, THZ1 has also been found to boost antitumor immunity by recruiting infiltrating CD8+ T cells, and it acts synergistically with anti-PD-1 therapy. researchgate.netnih.gov This suggests that a combination of THZ1 and anti-PD-1 therapy could be an effective treatment strategy for NSCLC. nih.gov

Interactive Table: Preclinical Efficacy of THZ1 in Non-Small Cell Lung Cancer (NSCLC)

| Cell Lines/Model | Key Findings | Reference |

|---|---|---|

| H1299 cell line | Significant response to 50 nM THZ1 at 48 hours. mednexus.org | mednexus.org |

| H292, H23, A549 cell lines | Dose-dependent inhibition of growth with THZ1. mednexus.org | mednexus.org |

| Human NSCLC cell lines | THZ1 suppressed proliferation and migration, arrested cell cycle at G2/M, and induced apoptosis. frontiersin.org | frontiersin.org |

| In vivo models | THZ1 suppressed tumor growth. researchgate.net | researchgate.net |

| In vivo models | THZ1 boosted antitumor immunity by recruiting CD8+ T cells and synergized with anti-PD-1 therapy. researchgate.netnih.gov | researchgate.netnih.gov |

High-Grade Glioma and Glioblastoma (GBM)

THZ1 has emerged as a potential therapeutic agent for high-grade glioma (HGG) and glioblastoma (GBM), the most aggressive primary brain tumor in adults. nih.govnih.gov Preclinical studies have demonstrated the efficacy of THZ1 in both in vitro and in vivo models of GBM. nih.gov In an anti-GBM epigenetic drug screening, THZ1 was identified as one of the top hits. nih.gov Multiple long-established GBM cell lines and patient-derived primary GBM cell lines have shown high sensitivity to THZ1. nih.gov

The therapeutic effect of THZ1 in GBM is linked to its ability to disrupt global gene transcription, with a preferential impact on genes associated with super-enhancers. nih.gov This is significant because super-enhancers are often linked to key oncogenic genes in various cancers. nih.gov In glioma stem cells (GSCs), which contribute to treatment resistance, THZ1 has been shown to induce apoptotic cell death. nih.gov

In vivo studies using orthotopic xenograft models of GBM have shown that THZ1 treatment can significantly prolong survival. nih.gov THZ1 has been shown to cross the blood-brain barrier, a critical feature for drugs targeting brain tumors. nih.gov In tumor tissues from THZ1-treated mice, there was reduced proliferation and increased apoptosis. nih.gov

Interactive Table: Preclinical Efficacy of THZ1 in High-Grade Glioma and Glioblastoma (GBM)

| Cell Lines/Model | Key Findings | Reference |

|---|---|---|

| Multiple GBM cell lines and patient-derived primary GBM cell lines | Exhibited high sensitivity to THZ1. nih.gov | nih.gov |

| Glioma stem cells (GSCs) | THZ1 induced significant levels of apoptotic cell death. nih.gov | nih.gov |

| Orthotopic xenograft model of U87 cells | THZ1-treated mice survived significantly longer than control mice. nih.gov | nih.gov |

| GBM cells | THZ1 treatment resulted in broad inhibition of RNAPII-mediated gene transcription. nih.gov | nih.gov |

| Chick embryo xenograft models of primary and recurrent GBM | THZ1 reduced proliferation and promoted apoptosis. oup.comresearchgate.net | oup.comresearchgate.net |

Nasopharyngeal Carcinoma (NPC)

THZ1 has demonstrated significant antineoplastic activities in preclinical models of Nasopharyngeal Carcinoma (NPC). nih.gov An unbiased high-throughput chemical screening identified CDK inhibitors, particularly THZ1, as highly effective against NPC cells. nih.gov In vitro studies have shown that THZ1 treatment leads to marked growth retardation, cell-cycle arrest in the G2-M stage, and profound induction of apoptosis in NPC cells. nih.gov

The molecular mechanism underlying the efficacy of THZ1 in NPC is attributed to the inhibition of super-enhancer-mediated oncogenic transcriptional amplification. researchgate.net This targeted inhibition of transcription leads to the downregulation of numerous genes involved in critical cellular processes. A gene expression profile analysis of THZ1-treated NPC cell lines identified 567 down-regulated genes, with the most significantly enriched pathways being related to the cell cycle. amegroups.orgnih.gov

In vivo studies using NPC models have confirmed the antitumor effects of THZ1. nih.gov Treatment with THZ1 has been shown to significantly inhibit NPC cell metastasis, resulting in a notable reduction in the number of metastatic lesions in the lungs. nih.gov

Interactive Table: Preclinical Efficacy of THZ1 in Nasopharyngeal Carcinoma (NPC)

| Cell Lines/Model | Key Findings | Reference |

|---|---|---|

| NPC C666-1 and HK1 cells | THZ1 treatment led to marked growth retardation and cell-cycle arrest in G2-M stage. nih.gov | nih.gov |

| NPC cells | THZ1 profoundly induced cell apoptosis. nih.gov | nih.gov |

| THZ1-treated NPC cells | 567 genes were down-regulated, with cell cycle pathways being the most enriched. amegroups.orgnih.gov | amegroups.orgnih.gov |

| In vivo NPC models | THZ1 significantly inhibited NPC cell metastasis. nih.gov | nih.gov |

| NPC cells | Highly sensitive to CDK inhibitors, especially THZ1. nih.gov | nih.gov |

Ovarian Cancer

THZ1 has been identified as a potent inhibitor in ovarian cancer, exerting broad cytotoxicity against ovarian tumors in preclinical studies. nih.gov High-throughput inhibitor screens revealed that ovarian cancer cell lines are highly sensitive to THZ1. aacrjournals.org This sensitivity was validated in various ovarian cancer cell lines, where THZ1 treatment effectively suppressed tumor cell proliferation. aacrjournals.orgresearchgate.net

The antineoplastic effects of THZ1 in ovarian cancer are mediated through the inhibition of CDK7, which in turn disrupts transcriptional regulation. nih.gov THZ1 treatment leads to a dose-dependent inhibition of RNA polymerase II CTD phosphorylation. aacrjournals.org This disruption of transcription results in cell cycle arrest and induction of apoptosis in ovarian cancer cells. nih.gov

In vivo studies using tumor xenograft models of ovarian cancer have demonstrated the efficacy of THZ1 in suppressing tumor growth. aacrjournals.orgresearchgate.net Mice treated with THZ1 showed a statistically significant reduction in tumor burden. researchgate.net Histologic analysis of tumors from THZ1-treated mice revealed widespread necrotic tissue, decreased cell proliferation, and activation of apoptotic markers. aacrjournals.orgresearchgate.net Notably, THZ1 has shown efficacy in patient-derived xenograft models from heavily pre-treated ovarian cancer patients, where it induced significant tumor growth inhibition. elifesciences.org

Interactive Table: Preclinical Efficacy of THZ1 in Ovarian Cancer

| Cell Lines/Model | Key Findings | Reference |

|---|---|---|

| Panel of ovarian cancer cell lines | Highly sensitive to THZ1-induced cytotoxicity. aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.net |

| A2780 and HEY xenografts | THZ1 treatment resulted in statistically significant lower tumor volumes. researchgate.net | researchgate.net |

| Patient-derived xenograft (PDX) models | Administration of THZ1 induced significant tumor growth inhibition. elifesciences.org | elifesciences.org |

| Ovarian cancer cells | THZ1 treatment resulted in a dose-dependent inhibition of RNAPII CTD phosphorylation. aacrjournals.org | aacrjournals.org |

| Epithelial ovarian cancer (EOC) cell lines | THZ1 significantly reduced proliferation in a dose-dependent manner. nih.gov | nih.gov |

Mechanisms of Acquired Resistance to Thz1 Dihydrochloride

ABC-Transporter Upregulation

A primary mechanism of acquired resistance to THZ1 is the increased expression of ATP-binding cassette (ABC) transporters. nih.govnih.gov These membrane proteins function as energy-dependent efflux pumps, actively removing xenobiotics, including therapeutic drugs, from the cell's interior. nih.govmdpi.com This reduces the intracellular concentration of the drug, preventing it from reaching its target, CDK7, at a sufficient concentration to exert its inhibitory effect. nih.gov Studies in neuroblastoma, lung cancer, and breast cancer models have demonstrated that continuous exposure to THZ1 can lead to the selection of cell populations with heightened levels of specific ABC transporters. nih.govnih.gov

ABCB1 (P-glycoprotein) Upregulation

Upregulation of the ABC subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), has been identified as a major driver of THZ1 resistance. nih.govnih.govmdpi.com In studies involving neuroblastoma and ICEC0942-resistant breast cancer cells, a marked increase in ABCB1 expression was observed in cells that had developed resistance to THZ1. nih.govnih.gov This increased expression was shown to be stable, persisting even after the drug was removed from the culture medium for extended periods. nih.gov